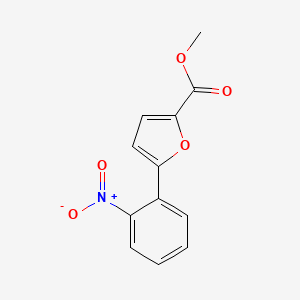![molecular formula C8H13NO B1624845 1-Azabicyclo[3.3.1]nonan-3-one CAS No. 29170-80-7](/img/structure/B1624845.png)
1-Azabicyclo[3.3.1]nonan-3-one
Overview
Description
1-Azabicyclo[3.3.1]nonan-3-one is a chemical compound with the molecular weight of 175.66 . It is found in pomegranate trees and is used as an enzyme substrate . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .
Synthesis Analysis
Synthetically attractive 3-azabicyclo[3.3.1]nonane derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain 3-azabicyclo[3.3.1]nonane in good yields .Molecular Structure Analysis
The molecular structure of this compound is characterized by its Inchi Code: 1S/C8H13NO.ClH/c10-8-4-7-2-1-3-9 (5-7)6-8;/h7H,1-6H2;1H . The azabicyclo[3.3.1]nonanone ring adopts a chair-envelope conformation having exo-C2,C4-aromatic substituents .Chemical Reactions Analysis
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Many efficient strategies have been developed to access this ring system synthetically, but a radical approach remains unexplored . A radical-based strategy to construct an indole-fused azabicyclo[3.3.1]nonane structural framework has been reported .Physical And Chemical Properties Analysis
This compound is a tan solid . It has a molecular weight of 175.66 . Derivatives of azabicyclo[3.3.1]nonanone tend to prefer weak interactions in the crystal over strong N–H···O hydrogen bonds .Scientific Research Applications
Antimicrobial Applications
The synthesis of oximes and oxime ethers of 3-azabicycles has been explored for their antimicrobial properties. Libraries of these compounds have shown significant in vitro antimicrobial activity against a range of pathogenic bacteria and fungi. This suggests their potential as lead molecules for developing new antimicrobial agents (Parthiban et al., 2010). Similarly, novel thiazole derivatives have demonstrated promising antibacterial and antifungal activities, indicating the potential for structural variations to enhance bioactivity (Ramachandran et al., 2011).
Synthetic Pathways and Stereochemistry
Research has also focused on developing new synthetic methodologies and understanding the stereochemistry of 1-Azabicyclo[3.3.1]nonan-3-one derivatives. The synthesis of functionalized azabicycles via condensation reactions and subsequent iodolactonization has been reported, offering insights into regio- and diastereoselectivity (Ullah et al., 2005). Comprehensive NMR studies have been conducted to elucidate the structures of variously substituted azabicycles, providing valuable information on their conformation and electronic effects (Park et al., 2011).
Antiprotozoal Potency
The antiprotozoal activities of 3-azabicyclo[3.2.2]nonanes have been investigated, showing potential against Plasmodium falciparum and Trypanosoma brucei rhodesiense. These findings suggest the relevance of structural modifications in enhancing antiprotozoal efficacy and highlight the therapeutic potential of these compounds (Ahmad et al., 2016).
Novel Protonation Studies
Investigations into the N- and O-protonated tautomers of 1-azabicyclo[3.3.1]nonan-2-one have been conducted to understand their stability and protonation preferences. These studies have implications for the design of hyperstable lactams and their potential applications in medicinal chemistry (Morgan & Greenberg, 2014).
Mechanism of Action
Target of Action
The primary targets of 1-Azabicyclo[33It’s known that this compound is used as a precursor in the synthesis of various biologically active compounds .
Mode of Action
The mode of action of 1-Azabicyclo[3.3.1]nonan-3-one is primarily through its role as a precursor in the synthesis of other compounds. For instance, it’s used in the synthesis of 3-azabicyclo[3.3.1]nonane derivatives . It’s also used in the synthesis of 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, which have shown potent antibacterial activity .
Biochemical Pathways
The biochemical pathways affected by 1-Azabicyclo[33It’s known that the compound can catalyze the oxidation of alcohols to afford the corresponding carbonyl compounds .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its bioavailability would be dependent on the properties of the resulting compounds .
Result of Action
The molecular and cellular effects of this compound are primarily seen through the actions of the compounds it helps synthesize. For example, 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9,5′-spiro-1′,2′,4′-triazolidine-3′-thiones, synthesized using this compound, have shown potent antibacterial activity .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1-Azabicyclo[33The compound’s role as a precursor in the synthesis of other compounds suggests that its action and efficacy would be influenced by the conditions under which these syntheses take place .
Safety and Hazards
Future Directions
The modular approach developed for the synthesis of an indole-fused azabicyclo[3.3.1]nonane structural framework can be extended with appropriate functionalities on this indole-fused N-bridged ring system to synthesize many alkaloids . Additionally, a method for producing an endo-9-azabicyclo[3.3.1]nonan-3-ol derivative has been patented, which involves reacting a 9-azabicyclo[3.3.1]nonan-3-one derivative with hydrogen in the presence of a catalyst composed of a ruthenium complex .
Biochemical Analysis
Biochemical Properties
It is known that the azabicyclo[3.3.1]nonane moiety is attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .
Molecular Mechanism
It has been suggested that the azabicyclo[3.3.1]nonane ring adopts chair-envelope conformation having exo-C2,C4-aromatic substituents .
properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZITSRPFSQODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CN(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438801 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29170-80-7 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




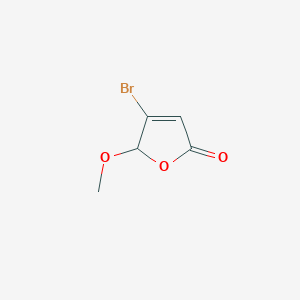

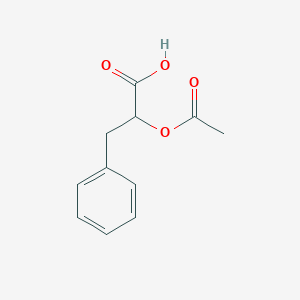

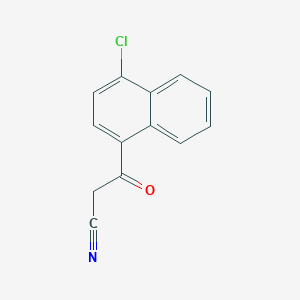
![3-Phenyl-[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B1624773.png)
![Methyl 8-[3-(2-hydroxyoctyl)oxiran-2-yl]octanoate](/img/structure/B1624775.png)
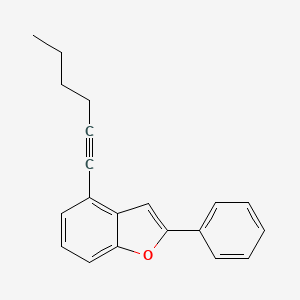

![1-(Trifluoromethyl)-4-[2-[4-(trifluoromethyl)phenyl]ethyl]benzene](/img/structure/B1624779.png)
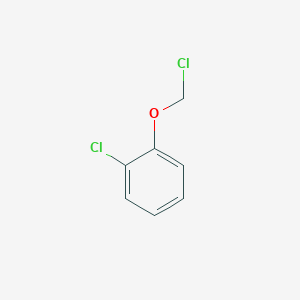
![[4-[3,5-Bis(trifluoromethyl)phenyl]phenyl]methanol](/img/structure/B1624783.png)
